molecular formula C18H17N3O2 B5452198 N-(1-benzylpyrazol-3-yl)-2-phenoxyacetamide

N-(1-benzylpyrazol-3-yl)-2-phenoxyacetamide

Cat. No.: B5452198
M. Wt: 307.3 g/mol
InChI Key: MFWVMQZJOGVKIK-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-3-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The compound this compound is of particular interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrazol-3-yl)-2-phenoxyacetamide typically involves the reaction of 1-benzyl-3-pyrazolecarboxylic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and efficiency of the process. Additionally, the use of automated purification systems can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrazol-3-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrazol-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

N-(1-benzylpyrazol-3-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-(1-benzylpyrazol-3-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.

    N-(1-benzylpyrazol-3-yl)-2-methoxyacetamide: Similar structure but with a methoxy group instead of a phenoxy group.

    N-(1-benzylpyrazol-3-yl)-2-chloroacetamide: Similar structure but with a chloro group instead of a phenoxy group.

The uniqueness of this compound lies in its specific structural features, which can influence its biological activity and potential applications. The presence of the phenoxy group, for example, may enhance its ability to interact with certain molecular targets, thereby increasing its efficacy in various applications.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(14-23-16-9-5-2-6-10-16)19-17-11-12-21(20-17)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWVMQZJOGVKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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